molecular formula C20H26N4O2 B2528171 N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1203173-47-0

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2528171
CAS No.: 1203173-47-0
M. Wt: 354.454
InChI Key: LNRPPHWOTRRMDT-UHFFFAOYSA-N
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Description

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxyphenyl group, and a pyridazinyl group attached to a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-methoxyphenyl hydrazine with a suitable diketone under reflux conditions.

    Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of the pyridazinyl intermediate with an appropriate amine, such as isopropylamine, under acidic or basic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridazinyl ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-1-(6-(2-hydroxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide
  • N-isopropyl-1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide
  • N-isopropyl-1-(6-(2-methylphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Uniqueness

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14(2)21-20(25)15-7-6-12-24(13-15)19-11-10-17(22-23-19)16-8-4-5-9-18(16)26-3/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRPPHWOTRRMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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